Cas no 2549066-49-9 (2-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)oxy]-5-(pyridin-4-yl)pyrimidine)

2-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)oxy]-5-(pyridin-4-yl)pyrimidine is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core linked to a pyridinylpyrimidine moiety via a piperidinyloxy spacer. Its structure suggests potential utility as a kinase inhibitor or modulator of biological pathways, given the presence of nitrogen-rich aromatic systems known for their affinity to enzymatic binding sites. The compound’s rigid scaffold and strategically positioned substituents may enhance selectivity and binding efficiency. Its synthetic versatility allows for further derivatization, making it a valuable intermediate in medicinal chemistry research. The inclusion of pyridine and pyrimidine rings could contribute to improved solubility and pharmacokinetic properties, supporting its exploration in drug discovery applications.
2-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)oxy]-5-(pyridin-4-yl)pyrimidine structure
2549066-49-9 structure
Product Name:2-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)oxy]-5-(pyridin-4-yl)pyrimidine
CAS No:2549066-49-9
MF:C21H22N8O
MW:402.452382564545
CID:5315776
PubChem ID:154582904
Update Time:2025-10-28

2-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)oxy]-5-(pyridin-4-yl)pyrimidine Chemical and Physical Properties

Names and Identifiers

    • F6761-2463
    • 2549066-49-9
    • AKOS040726577
    • 2-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)oxy]-5-(pyridin-4-yl)pyrimidine
    • 1,6-Dimethyl-4-[4-[[5-(4-pyridinyl)-2-pyrimidinyl]oxy]-1-piperidinyl]-1H-pyrazolo[3,4-d]pyrimidine
    • Inchi: 1S/C21H22N8O/c1-14-26-19-18(13-25-28(19)2)20(27-14)29-9-5-17(6-10-29)30-21-23-11-16(12-24-21)15-3-7-22-8-4-15/h3-4,7-8,11-13,17H,5-6,9-10H2,1-2H3
    • InChI Key: FVHBLDHSQSEQTM-UHFFFAOYSA-N
    • SMILES: C1(C)=NC(N2CCC(OC3=NC=C(C4C=CN=CC=4)C=N3)CC2)=C2C=NN(C)C2=N1

Computed Properties

  • Exact Mass: 402.19165736g/mol
  • Monoisotopic Mass: 402.19165736g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 30
  • Rotatable Bond Count: 4
  • Complexity: 545
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 94.7Ų

Experimental Properties

  • Density: 1.42±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • pka: 5.50±0.10(Predicted)

2-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)oxy]-5-(pyridin-4-yl)pyrimidine Pricemore >>

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Additional information on 2-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)oxy]-5-(pyridin-4-yl)pyrimidine

Compound CAS No: 2549066-49-9 - 2-[(1-{1,6-Dimethyl-1H-Pyrazolo[3,4-d]Pyrimidin-4-Yl}Piperidin-4-Yl)Oxy]-5-(Pyridin-4-Yl)Pyrimidine

The compound with CAS number 2549066-49-9, known as 2-[(1-{1,6-Dimethyl-1H-Pyrazolo[3,4-d]Pyrimidin-4-Yl}Piperidin-4-Yl)Oxy]-5-(Pyridin-4-Yl)Pyrimidine, is a highly complex and specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound belongs to a class of heterocyclic compounds, which are widely studied for their potential applications in drug discovery and development.

The molecular structure of this compound is characterized by a pyrimidine core, which is a six-membered ring containing nitrogen atoms at positions 1 and 3. The pyrimidine ring is further substituted with a pyridine moiety at position 5 and an oxygen-linked piperidine group at position 2. The piperidine group itself is substituted with a pyrazolo[3,4-d]pyrimidine ring system, which introduces additional complexity and potential bioactivity to the molecule.

Recent studies have highlighted the importance of such heterocyclic systems in modulating various biological targets, including kinases, G-protein coupled receptors (GPCRs), and ion channels. The presence of multiple nitrogen atoms in the structure suggests potential hydrogen bonding capabilities, which are often critical for interactions with biological macromolecules such as proteins and nucleic acids.

One of the most promising aspects of this compound is its potential as a kinase inhibitor. Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer, inflammatory disorders, and neurodegenerative conditions. By inhibiting specific kinases, this compound could potentially halt the progression of these diseases at the molecular level.

In addition to its kinase inhibitory properties, this compound has also been investigated for its ability to modulate GPCRs. GPCRs are a large family of membrane-bound receptors that are involved in a wide range of physiological processes. The ability to target these receptors makes this compound a candidate for the development of novel therapeutic agents for conditions such as cardiovascular diseases, metabolic disorders, and central nervous system disorders.

The synthesis of this compound involves a multi-step process that requires precise control over reaction conditions to ensure the formation of the desired product. Key steps include the formation of the pyrazolo[3,4-d]pyrimidine ring system and the subsequent coupling reactions that link this moiety to the piperidine and pyridine groups. Advanced synthetic techniques such as microwave-assisted synthesis and catalytic cross-coupling reactions have been employed to optimize the synthesis process.

From an analytical standpoint, this compound has been thoroughly characterized using modern spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). These analyses have confirmed the molecular structure and purity of the compound, ensuring its suitability for further biological studies.

In terms of pharmacokinetics, preliminary studies have indicated that this compound exhibits favorable absorption properties in preclinical models. Its ability to cross cellular membranes efficiently suggests that it could be effectively delivered to target tissues in vivo. However, further studies are required to fully understand its pharmacokinetic profile and determine its suitability for systemic administration.

Toxicological evaluations have also been conducted to assess the safety profile of this compound. Early results suggest that it exhibits low toxicity in vitro and in animal models; however, long-term toxicological studies are necessary to confirm its safety for potential clinical use.

In conclusion, the compound with CAS number 2549066-49-9, or 2-[(1-{1,6-Dimethyl-1H-Pyrazolo[3,4-d]Pyrimidin-4-Yl}Piperidin-4-Yl)Oxy]-5-(Pyridin-4-Yl)Pyrimidine, represents a significant advancement in the field of medicinal chemistry. Its unique structure and promising biological properties make it a valuable candidate for further research and development in drug discovery programs targeting various therapeutic areas.

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